1-benzyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives
Preparation Methods
The synthesis of 1-BENZYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Construction of the pyrazolo[3,4-b]pyridine core: This is achieved through cyclization reactions involving the pyrazole intermediate and suitable reagents such as aldehydes or ketones.
Introduction of the benzyl group: This step involves the alkylation of the pyrazolo[3,4-b]pyridine core with benzyl halides under basic conditions.
Attachment of the carboxamide group: This is typically done through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-BENZYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form new carbon-carbon bonds.
Scientific Research Applications
1-BENZYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Biology: The compound is used in studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-BENZYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the 3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl substituent.
1-BENZYL-N~4~-[3-(1H-PYRAZOL-1-YL)BUTYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the 3,5-dimethyl groups on the pyrazole ring.
1-BENZYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Contains different substituents on the pyrazole ring.
These comparisons highlight the unique structural features and potential differences in biological activity and applications of the compound.
Properties
Molecular Formula |
C25H30N6O |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-benzyl-N-[3-(3,5-dimethylpyrazol-1-yl)butyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H30N6O/c1-16-14-22(25(32)26-12-11-18(3)31-19(4)13-17(2)28-31)23-20(5)29-30(24(23)27-16)15-21-9-7-6-8-10-21/h6-10,13-14,18H,11-12,15H2,1-5H3,(H,26,32) |
InChI Key |
NNUZMUGSQHNLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NCCC(C)N4C(=CC(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.